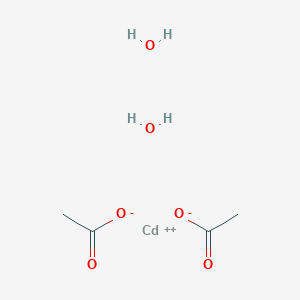

Cadmium acetate dihydrate

描述

Cadmium acetate Cd(CH3CO2)2 is a chemical compound of cadmium. This colourless solid is classified coordination polymer, featuring acetate ligands interconnecting cadmium centers. The compound exists in anhydrous form and as a dihydrate. It forms by treating cadmium oxide with acetic acid. It is used for glazing ceramics and pottery, in electroplating baths, in dyeing and printing textiles, and as an analytic reagent for sulfur, selenium and tellurium. Cadmium is a transition metal and chemical element with the symbol Cd and atomic number 48. It is found naturally in the earth's crust, though rarely on it's own. (L6, L457)

属性

Key on ui mechanism of action |

Cadmium (Cd) is a known nephrotoxic element. In this study, the primary cultures of rat proximal tubular (rPT) cells were treated with low doses of cadmium acetate (2.5 and 5 uM) to investigate its cytotoxic mechanism. A progressive loss in cell viability, together with a significant increase in the number of apoptotic and necrotic cells, were seen in the experiment. Simultaneously, elevation of intracellular [Ca(2+)]i and reactive oxygen species (ROS) levels, significant depletion of mitochondrial membrane potential(Delta Psi) and cellular glutathione (GSH), intracellular acidification, and inhibition of Na(+), K(+)-ATPase and Ca(2+)-ATPase activities were revealed in a dose-dependent manner during the exposure, while the cellular death and the apoptosis could be markedly reversed by N-acetyl-L-cysteine (NAC). Also, the calcium overload and GSH depletion were significantly affected by NAC. In conclusion, exposure of rPT cells to low-dose cadmium led to cellular death, mediated by an apoptotic and a necrotic mechanism. The apoptotic death might be the chief mechanism, which may be mediated by oxidative stress. Also, a disorder of intracellular homeostasis induced by oxidative stress and mitochondrial dysfunction is a trigger of apoptosis in rPT cells. Cadmium acetate (CdAc) induced apoptosis in primary alveolar type 2 cells and Clara cells from rat lung. Phosphorylation of the MAPKs ERK1/2, p38 and JNK was markedly increased in both cell types 15 min to 2 hr after start of exposure to 10 uM CdAc. The phosphorylation of all the MAPKs remained elevated or was progressively increased up to 12 hr. The p38 inhibitor SB202190 reduced the Cd-induced apoptosis, whereas the ERK and JNK inhibitors, PD98059 and JNKI1, respectively, did not have any significant effect. The activity of total PKC and the isoforms PKC(alpha) and PKC(delta) seemed initially to be high in type 2 cells and Clara cells. Exposure to 10 uM CdAc did not further increase the total PKC activity or phosphorylation levels of the specific isoforms. However, the PKC inhibitors, GF109203X and rottlerin partially reduced the Cd-induced apoptosis. Furthermore, exposure to GF109203X reduced the phosphorylation of p38 in Clara cells. In conclusion, the MAPK p38 seemed to be involved in the Cd-induced apoptosis in Clara cells and type 2 cells. The activity of PKC isoforms is suggested to have a permissive role in the apoptotic process, located upstream of p38 phosphorylation. The aim of the current study /was/ to examine in normal and neoplastic fibroblasts culture cells the modifications induced by the Cadmium at cellular level, in particular on the cytoskeleton, responsible not only of the intracellular transport of vesicles and cell organules, but also of their positioning and of the cellular integrity. Two fibroblastic cellular strains, normal (FG) and neoplastic (SGS/3A), have been incubated in a 5 uM Cadmium acetate added medium for 1, 8, 24 hours and studied by indirect immunofluorescence methods, particularly for the following proteins: Actin, Tubulin and Vimentin. The observations show in normal and neoplastic fibroblasts comparables modifications and anomalies of cytoskeletal shape. In both the cases the cellular morphology suffers drastic modifications, gradually evolving through intermediary shapes: from triangular and spindle-shaped in the normal fibroblasts to irregular, star-shaped, and globular in the neoplastic ones. The Cadmium action on the morphology of the normal and tumoral cells changes according to the time of incubation, producing structural alterations of the cytoskeletal. The modifications that start to be observable at the first hour of incubation are more evident after the eighth hour of exposure, reaching the maximum expression at the twenty-fourth hour, often with reduction of the total volume of the cells and loss of their ability to adhere to the substratum. Such modifications can be related to great alterations of the cellular membrane, producing the change of shape and the progressive partial separation from the substratum. The intermediary filaments seem to be less sensitive, from a morphological but not functional point of view, to the action of the Cadmium in comparison to the Actin and the microtubules that, on the contrary, seem to lose their proper morphological characteristics |

|---|---|

CAS 编号 |

5743-04-4 |

分子式 |

C2H6CdO3 |

分子量 |

190.48 g/mol |

IUPAC 名称 |

acetic acid;cadmium;hydrate |

InChI |

InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChI 键 |

DJEVLLXYYDXCCO-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Cd+2] |

规范 SMILES |

CC(=O)O.O.[Cd] |

颜色/形态 |

Colorless crystals Monoclinic, colorless crystals |

密度 |

2.34 at 68 °F (USCG, 1999) - Denser than water; will sink 2.34 g/cu cm Becomes anhydrous at about 130 °C; density 2.01 g/cu cm; pH of 0.2 molar aq soln 7.1; colorless crystals; freely soluble in water; soluble in alcohol /Cadmium acetate dihydrate/ 2.34 g/cm³ |

熔点 |

255 °C |

物理描述 |

Cadmium acetate is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999) Colorless solid; [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

22429-86-3 (trihydrate) 5743-04-4 (dihydrate) 543-90-8 (Parent) |

溶解度 |

Soluble in water, ethanol Solubility in water: very good |

同义词 |

cadmium acetate cadmium acetate, dihydrate cadmium acetate, trihydrate |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition of Cadmium Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of cadmium acetate (B1210297) dihydrate, a process of significant interest in materials science and for the synthesis of cadmium-based nanomaterials. Understanding the decomposition pathway, intermediate products, and the influence of atmospheric conditions is critical for controlling the properties of the final product.

Core Concepts of Thermal Decomposition

The thermal decomposition of cadmium acetate dihydrate, Cd(CH₃COO)₂·2H₂O, is a multi-step process that is initiated by heat. The process involves dehydration followed by the decomposition of the anhydrous salt. The specific byproducts and the final solid residue are highly dependent on the surrounding atmosphere, primarily whether it is an oxidizing (e.g., air) or an inert (e.g., helium or nitrogen) environment.

Experimental Protocols

The analysis of the thermal decomposition of this compound typically employs a combination of thermoanalytical techniques.

1. Thermogravimetric Analysis coupled with Differential Thermal Analysis (TGA-DTA)

-

Objective: To continuously measure the mass change and temperature difference of a sample as it is heated at a controlled rate.

-

Apparatus: A simultaneous thermal analyzer capable of performing TGA and DTA.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the furnace of the TGA-DTA instrument.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

A continuous flow of a purge gas (e.g., air or helium at a flow rate of 20-50 mL/min) is maintained throughout the experiment.

-

The instrument records the sample's mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

2. Evolved Gas Analysis (EGA) using Mass Spectrometry (MS)

-

Objective: To identify the gaseous products evolved during the thermal decomposition.

-

Apparatus: A mass spectrometer coupled to the outlet of a thermal analyzer.

-

Methodology:

-

The TGA-DTA experiment is performed as described above.

-

The gas evolved from the sample is continuously introduced into the ion source of the mass spectrometer.

-

The mass spectrometer records the mass-to-charge ratio of the ions, allowing for the identification of the gaseous species being released at different temperatures.

-

3. X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

-

Apparatus: An X-ray diffractometer.

-

Methodology:

-

Separate heating experiments are performed, and the process is stopped at specific temperatures corresponding to the observed thermal events in the TGA-DTA curves.

-

The solid residue is cooled to room temperature and analyzed by XRD.

-

The resulting diffraction pattern is compared with standard diffraction data to identify the crystalline compounds present.

-

Thermal Decomposition Pathway and Data

The thermal decomposition of this compound proceeds through distinct stages, which are summarized below.

Dehydration

The initial stage of decomposition involves the loss of the two water molecules of hydration. This is a two-step process, indicating that the water molecules are not equally bound within the crystal structure.[1]

-

First Dehydration Step: Loss of the first water molecule to form cadmium acetate monohydrate, Cd(CH₃COO)₂·H₂O.

-

Second Dehydration Step: Loss of the second water molecule to form anhydrous cadmium acetate, Cd(CH₃COO)₂.

Dehydration is generally complete by approximately 180 °C.[1]

Decomposition of Anhydrous Cadmium Acetate

The decomposition of the anhydrous salt is significantly influenced by the surrounding atmosphere.[1][2]

In an Air Atmosphere:

In the presence of oxygen, the decomposition is an oxidative process. The anhydrous cadmium acetate first melts at around 250-256 °C.[1] Following melting, it decomposes to form cadmium oxide (CdO) as the final solid product. The primary gaseous products are acetone (B3395972) (CH₃COCH₃) and carbon dioxide (CO₂).[1][2] The overall process in air is typically complete by about 380 °C.[1]

In an Inert Atmosphere (Helium or Nitrogen):

In an inert atmosphere, the decomposition pathway is more complex, involving parallel and consecutive reactions.[1][2]

-

Parallel Reactions: The anhydrous cadmium acetate decomposes via two competing pathways:

-

Consecutive Reactions: The intermediate products then undergo further reactions:

The final solid product in an inert atmosphere is also cadmium oxide.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound.

Table 1: Thermal Events in the Decomposition of this compound

| Thermal Event | Temperature Range (°C) | Atmosphere | Mass Loss (%) | Solid Product(s) | Gaseous Product(s) |

| Dehydration (Step 1) | ~80 - 120 | Air/Helium | ~6.7 | Cd(CH₃COO)₂·H₂O | H₂O |

| Dehydration (Step 2) | ~120 - 180 | Air/Helium | ~6.7 | Cd(CH₃COO)₂ | H₂O |

| Melting | ~250 - 256 | Air/Helium | - | Molten Cd(CH₃COO)₂ | - |

| Decomposition | ~250 - 380 | Air | ~51.8 | CdO | Acetone, CO₂ |

| Decomposition | ~250 - 400 | Helium | ~51.8 | Cd, CdCO₃, CdO | Acetone, CO₂ |

Note: Temperature ranges and mass loss can vary depending on experimental conditions such as heating rate.

Table 2: Identified Decomposition Products

| Product Type | Product | Formula |

| Solid Intermediates | Cadmium acetate monohydrate | Cd(CH₃COO)₂·H₂O |

| Anhydrous cadmium acetate | Cd(CH₃COO)₂ | |

| Metallic Cadmium | Cd | |

| Cadmium Carbonate | CdCO₃ | |

| Final Solid Product | Cadmium Oxide | CdO |

| Gaseous Products | Water | H₂O |

| Acetone | CH₃COCH₃ | |

| Carbon Dioxide | CO₂ | |

| Acetic Acid | CH₃COOH | |

| Carbon Monoxide | CO | |

| Methane | CH₄ |

Visualizing the Decomposition Pathways

The logical flow of the decomposition process under different atmospheric conditions can be visualized using the following diagrams.

Caption: Decomposition pathway of this compound in an air atmosphere.

Caption: Decomposition pathway of this compound in a helium atmosphere.

References

A Comprehensive Guide to the Solubility of Cadmium Acetate Dihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of cadmium acetate (B1210297) dihydrate in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from the synthesis of novel materials to its use in various chemical reactions. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to aid in experimental design.

Core Concept: Solubility of Cadmium Acetate Dihydrate

This compound [(CH₃COO)₂Cd · 2H₂O] is a white, crystalline solid. Its solubility is governed by the principle of "like dissolves like," where polar solvents are more likely to dissolve polar solutes. As a salt, its solubility in organic solvents is influenced by the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant. While highly soluble in water, its solubility in organic solvents varies significantly.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and the related anhydrous form in various organic solvents. It is important to note that specific quantitative data for the dihydrate form in a wide range of organic solvents is not extensively available in published literature. The data for the anhydrous form is included for reference, as it can provide an approximation of solubility behavior.

| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Form |

| Methanol | CH₃OH | Polar Protic | Soluble[1] | Not Specified | Dihydrate |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified | Dihydrate |

| Ethanol | C₂H₅OH | Polar Protic | 21.1 | 15 | Anhydrous |

| Ethanol | C₂H₅OH | Polar Protic | 39.5 | 68.9 | Anhydrous |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | 25 | Anhydrous |

| Pyridine | C₅H₅N | Polar Aprotic | Soluble | 25 | Anhydrous |

| Toluene | C₇H₈ | Nonpolar | Insoluble[1] | Not Specified | Dihydrate |

| Xylene | C₈H₁₀ | Nonpolar | Insoluble[1] | Not Specified | Dihydrate |

Experimental Protocol: Determination of Solubility via Isothermal Saturation Method

This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The isothermal saturation method is a reliable technique for establishing the equilibrium solubility at a constant temperature.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Organic Solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for cadmium quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))

2. Procedure:

-

Preparation of Solvent: Ensure the organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of this compound to a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Add a known volume or mass of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Agitation and Temperature Control: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle. It is critical that the temperature remains constant during this period.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.

-

Sample Analysis:

-

Gravimetric Method: If the solvent is volatile, the mass of the dissolved solid can be determined by evaporating the solvent from the filtered sample and weighing the residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a known volume. Analyze the concentration of cadmium in the solution using a calibrated analytical instrument such as AAS or ICP-MS.

-

-

Calculation of Solubility:

-

Gravimetric: Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

Instrumental: Calculate the concentration from the instrumental reading and the dilution factor. Convert this to the desired units (e.g., g/L, mol/L, or g/100 g solvent).

-

-

Validation: Repeat the experiment at different equilibration times to ensure that true equilibrium was achieved.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

References

Unraveling the Crystal Maze: A Technical Guide to the Structural Analysis of Cadmium Acetate Dihydrate

For Immediate Release

This whitepaper provides an in-depth technical guide to the crystal structure analysis of cadmium acetate (B1210297) dihydrate, Cd(CH₃COO)₂·2H₂O. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the crystallographic data, experimental protocols, and the intricate coordination environment of this compound.

Core Crystallographic Data

The crystal structure of cadmium acetate dihydrate has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four formula units per unit cell.[1] A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₄H₁₀CdO₆ |

| Molar Mass | 266.53 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.690(2) |

| b (Å) | 11.920(2) |

| c (Å) | 8.100(2) |

| Z | 4 |

| Density (calculated) | 2.01 g/cm³ |

| Table 1: Crystallographic Data for this compound.[1] |

The cadmium atom is seven-coordinated, bonded to seven oxygen atoms in a distorted square base-trigonal cap geometry.[1] Both acetate groups act as bidentate ligands. One of the oxygen atoms from one of the acetate groups also serves as a bridging atom, creating a continuous cadmium-oxygen spiral along the c-axis.[1] A detailed list of significant bond lengths is provided in Table 2.

| Bond | Length (Å) |

| Cd–O(1) | 2.597(4) |

| Cd–O(2) | 2.294(4) |

| Cd–O(3) | 2.304(4) |

| Cd–O(4) | 2.546(4) |

| Table 2: Selected Bond Lengths in this compound.[1] |

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be prepared by the reaction of cadmium oxide with acetic acid.[2]

Materials:

-

Cadmium oxide (CdO)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

A stoichiometric amount of cadmium oxide is slowly added to a solution of acetic acid in deionized water with constant stirring. The reaction is as follows: CdO + 2CH₃COOH + H₂O → Cd(CH₃COO)₂·2H₂O

-

The mixture is gently heated to ensure complete dissolution of the cadmium oxide.

-

The resulting solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

Colorless, needle-like crystals of this compound will form upon slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction Analysis

The following is a representative protocol for the single-crystal X-ray diffraction analysis of this compound.

1. Crystal Mounting:

-

A suitable single crystal of this compound with dimensions of approximately 0.2 x 0.2 x 0.1 mm is selected under a polarizing microscope.

-

The crystal is mounted on a goniometer head using a cryoloop with a minimal amount of cryo-protectant oil.

2. Data Collection:

-

X-ray diffraction data is collected on a CCD area-detector diffractometer (e.g., Bruker APEX II or Oxford Diffraction Gemini) using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å).

-

The data is collected at a controlled temperature, typically 173(2) K, using a cryostream cooling device to minimize thermal vibrations.

-

A series of frames are collected with ω and φ scans to cover a full sphere of the reciprocal space.

3. Data Reduction:

-

The collected diffraction images are processed using a data reduction software package (e.g., SAINT or CrysAlisPro).

-

This process involves integration of the reflection intensities, correction for Lorentz and polarization effects, and a multi-scan absorption correction (e.g., SADABS).

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson and Fourier syntheses with software such as SHELXS.

-

The structural model is then refined by full-matrix least-squares on F² using software like SHELXL.

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refinement is assessed by the R-factor, goodness-of-fit, and the residual electron density map.

Visualizations

The following diagrams illustrate the experimental workflow and the coordination environment of the cadmium atom in this compound.

References

Technical Guide: Purity Assay and Specifications for Research-Grade Cadmium Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications and analytical methodologies for research-grade cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O). Adherence to stringent purity standards is critical for the reliability and reproducibility of experimental results in research and development. This document outlines the typical specifications, detailed experimental protocols for purity assays, and methods for the determination of common impurities.

Specifications for Research-Grade Cadmium Acetate Dihydrate

The quality of research-grade this compound is defined by a set of specifications that outline the acceptable limits for the main component and various potential impurities. These specifications are typically established by chemical suppliers and may be guided by standards from organizations such as the American Chemical Society (ACS). High-purity grades, often up to 99.999% (5N), are also available for specialized applications.[1] The following tables summarize the typical specifications for research-grade and ACS-grade this compound.

Table 1: Typical Specifications for Research-Grade this compound

| Parameter | Specification |

| Assay (Complexometric) | ≥ 98.0%[2][3] |

| Appearance | White crystalline powder[2][3] |

| pH (50 g/L in H₂O at 20 °C) | ~7.0[4] |

| Insoluble Matter | ≤ 0.010% |

| Chloride (Cl) | ≤ 0.005%[2] |

| Sulfate (B86663) (SO₄) | ≤ 0.01%[2] |

| Iron (Fe) | ≤ 0.002%[2] |

| Sodium (Na) | ≤ 0.01%[2] |

Table 2: ACS Reagent Grade Specifications for this compound

| Parameter | Specification |

| Assay ((CH₃COO)₂Cd·2H₂O) | ≥ 99.0% |

| Insoluble Matter | ≤ 0.010% |

| Chloride (Cl) | ≤ 0.001% |

| Sulfate (SO₄) | ≤ 0.005% |

| Iron (Fe) | ≤ 0.001% |

| Lead (Pb) | ≤ 0.005% |

Experimental Protocols for Purity and Impurity Analysis

Accurate determination of the purity and impurity profile of this compound requires robust analytical methods. The following sections detail the experimental protocols for the principal assay and key impurity tests.

Assay: Complexometric Titration with EDTA

The assay of this compound is most commonly performed by complexometric titration with ethylenediaminetetraacetic acid (EDTA). EDTA forms a stable 1:1 complex with the cadmium(II) ion. The endpoint of the titration is detected using a metallochromic indicator.

Principle: Cd²⁺ + [EDTA]⁴⁻ → [Cd(EDTA)]²⁻

Reagents and Solutions:

-

0.1 M EDTA Standard Solution: Dissolve 37.224 g of analytical grade disodium (B8443419) EDTA dihydrate in deionized water and dilute to 1000 mL. Standardize against a primary standard zinc or cadmium solution.

-

Hexamethylenetetramine Buffer Solution: Saturated aqueous solution.

-

Xylenol Orange Indicator Mixture: 50 mg of xylenol orange mixed with a suitable inert carrier.

-

Eriochrome Black T Indicator: A few drops of a prepared indicator solution.

-

Ammonia-Ammonium Chloride Buffer (pH 10): For use with Eriochrome Black T indicator.

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.8 g of this compound, dissolve it in 200 mL of deionized water in a 400 mL beaker.

-

Buffering:

-

For Xylenol Orange Indicator: Add 15 mL of a saturated hexamethylenetetramine solution.

-

For Eriochrome Black T Indicator: Add 2-3 mL of ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

-

Indicator Addition:

-

Xylenol Orange: Add approximately 50 mg of the xylenol orange indicator mixture. The solution will turn red-purple.

-

Eriochrome Black T: Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.

-

-

Titration: Titrate the prepared sample solution with the standardized 0.1 M EDTA solution.

-

Endpoint Determination:

-

Xylenol Orange: The endpoint is reached when the color changes from red-purple to a lemon yellow.

-

Eriochrome Black T: The endpoint is indicated by a color change from wine-red to a clear blue.

-

-

Calculation: The percentage of this compound is calculated using the following formula:

% Cd(CH₃COO)₂·2H₂O = (V_EDTA × M_EDTA × MW) / (W_sample × 10)

Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the EDTA solution

-

MW = Molecular weight of this compound (266.53 g/mol )

-

W_sample = Weight of the sample in g

-

Determination of Heavy Metal Impurities by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for determining trace and ultra-trace level metallic impurities with high sensitivity and selectivity.

Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the original sample.

General Procedure:

-

Sample Digestion: Accurately weigh a known amount of the this compound sample and digest it using a mixture of high-purity nitric acid and other acids (e.g., hydrochloric acid) in a closed-vessel microwave digestion system. This process breaks down the sample matrix and dissolves the metals.

-

Standard Preparation: Prepare a series of multi-element calibration standards from certified stock solutions in the same acid matrix as the digested sample. The concentration range of the standards should bracket the expected impurity levels.

-

Instrumental Analysis:

-

Aspirate the digested sample solution and the calibration standards into the ICP-MS instrument.

-

The instrument is tuned and calibrated according to the manufacturer's recommendations.

-

The concentrations of various metallic impurities (e.g., Fe, Pb, Cu, Zn, Na, Ca) are determined by comparing the signal intensities from the sample to the calibration curve.

-

-

Data Analysis: The software provided with the ICP-MS instrument calculates the concentration of each impurity in the original solid sample, taking into account the initial sample weight and dilution factors.

Limit Test for Chloride

The limit test for chloride is a semi-quantitative test based on the precipitation of silver chloride in the presence of dilute nitric acid. The opalescence produced is compared to a standard containing a known amount of chloride.

Principle: Cl⁻ + Ag⁺ --(HNO₃)--> AgCl (opalescence)

Reagents and Solutions:

-

Dilute Nitric Acid (10% v/v): Prepare by diluting concentrated nitric acid with deionized water.

-

Silver Nitrate (B79036) Solution (5% w/v): Dissolve 5 g of silver nitrate in 100 mL of deionized water.

-

Standard Chloride Solution (0.05845% w/v NaCl): This corresponds to a specific concentration of chloride ions.

Procedure:

-

Sample Preparation ("Test"): Dissolve a specified quantity of the this compound in distilled water in a Nessler cylinder. Add 10 mL of dilute nitric acid and dilute to 50 mL with water.

-

Standard Preparation ("Standard"): In a second Nessler cylinder, place 1 mL of the standard sodium chloride solution. Add 10 mL of dilute nitric acid and dilute to 50 mL with water.

-

Reaction: To both the "Test" and "Standard" cylinders, add 1 mL of silver nitrate solution. Stir immediately with a glass rod.

-

Observation: Allow both cylinders to stand for 5 minutes, protected from light. Compare the opalescence produced in the "Test" cylinder with that in the "Standard" cylinder by viewing them against a black background. The opalescence in the test solution should not be greater than that in the standard solution for the sample to pass the limit test.

Limit Test for Sulfate

The limit test for sulfate is based on the precipitation of barium sulfate in the presence of dilute hydrochloric acid. The resulting turbidity is compared to a standard containing a known amount of sulfate.

Principle: SO₄²⁻ + Ba²⁺ --(HCl)--> BaSO₄ (turbidity)

Reagents and Solutions:

-

Dilute Hydrochloric Acid: Prepare an appropriate dilution from concentrated hydrochloric acid.

-

Barium Chloride Reagent: A solution of barium chloride, often containing sulfate-free alcohol and a small amount of potassium sulfate to increase the sensitivity of the test.

-

Standard Sulfate Solution (0.1089% w/v K₂SO₄): This corresponds to a specific concentration of sulfate ions.

Procedure:

-

Sample Preparation ("Test"): Dissolve a specified quantity of the this compound in distilled water and transfer to a Nessler cylinder. Add 2 mL of dilute hydrochloric acid and dilute to 45 mL with water.

-

Standard Preparation ("Standard"): In a second Nessler cylinder, place 1 mL of the standard potassium sulfate solution and add 2 mL of dilute hydrochloric acid. Dilute to 45 mL with water.

-

Reaction: To both cylinders, add 5 mL of barium chloride reagent and stir immediately with a glass rod.

-

Observation: Allow both cylinders to stand for 5 minutes. Compare the turbidity produced in the "Test" cylinder with that in the "Standard" cylinder against a black background. The turbidity in the test solution should not exceed that of the standard for the sample to pass.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process for this compound.

Caption: Workflow for the purity assessment of this compound.

Caption: Logical relationship of purity tests for quality assessment.

References

An In-depth Technical Guide to the Spectroscopic Properties of Cadmium Acetate Dihydrate (FTIR & Raman)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cadmium acetate (B1210297) dihydrate, Cd(CH₃COO)₂·2H₂O, is a white, crystalline solid used as a precursor in the synthesis of other cadmium compounds, a catalyst in organic reactions, and in processes like ceramics and electroplating.[1][2] For researchers in materials science and drug development, a precise understanding of its molecular structure and purity is paramount. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a powerful, non-destructive method for detailed structural characterization.

This guide offers a comprehensive analysis of the FTIR and Raman spectroscopic properties of cadmium acetate dihydrate. It includes detailed experimental protocols, interpretation of spectral data based on the compound's known crystal structure, and a summary of key vibrational frequencies.

Molecular and Crystal Structure

The spectroscopic properties of this compound are a direct consequence of its unique crystal structure. X-ray crystallography has revealed that the cadmium atom is seven-coordinate, bonded to seven oxygen atoms in a distorted square base-trigonal cap geometry.[3][4]

The coordination environment consists of:

-

Bidentate Acetate Ligands: Both acetate groups act as bidentate ligands, coordinating to the cadmium center through their carboxylate oxygen atoms.[3]

-

Bridging Oxygen Atom: One oxygen atom from one of the acetate groups also forms a bridge to an adjacent cadmium atom, creating a continuous cadmium-oxygen spiral through the crystal lattice.[3]

-

Coordinated Water Molecules: Two water molecules are also directly coordinated to the cadmium atom, completing its coordination sphere.

-

Hydrogen Bonding: The structure is further stabilized by an extensive network of hydrogen bonds involving the coordinated water molecules and acetate oxygens.[3]

This complex, polymeric structure with its distinct bond types (Cd-O, C=O, C-O, C-C, C-H, O-H) gives rise to a rich and informative vibrational spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. It is particularly sensitive to polar functional groups, making it an excellent tool for characterizing the acetate and water ligands in this compound.

Experimental Protocol: KBr Pellet Method

The following protocol outlines a standard procedure for acquiring an FTIR spectrum of a solid sample.[5]

Materials and Equipment:

-

This compound, Cd(CH₃COO)₂·2H₂O (CAS: 5743-04-4)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

FTIR Spectrometer (e.g., Bio-Rad FTS series)

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry KBr.

-

Grinding: Gently grind the KBr in an agate mortar to a fine powder. Add the this compound sample and continue grinding until the mixture is homogeneous and has a consistent, fine texture. This minimizes scattering of IR radiation.

-

Pellet Formation: Transfer a portion of the mixture into a pellet-pressing die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty and run a background scan. This spectrum of the ambient atmosphere (H₂O, CO₂) is stored and automatically subtracted from the sample spectrum.

-

Sample Analysis: Place the KBr pellet into the sample holder within the spectrometer.

-

Data Acquisition: Collect the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to enhance the signal-to-noise ratio.[5]

FTIR Spectral Interpretation and Data

The FTIR spectrum of this compound is characterized by distinct bands corresponding to the vibrational modes of the water of hydration and the acetate ligands.

-

O-H Stretching Region (3600-3200 cm⁻¹): This region is dominated by the strong, broad absorption bands of the O-H stretching vibrations from the two coordinated water molecules. The significant broadening is a clear indicator of extensive hydrogen bonding within the crystal lattice.[5]

-

C-H Stretching Region (3000-2850 cm⁻¹): Sharp, weaker bands in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups of the acetate ligands.[5]

-

Carboxylate Asymmetric and Symmetric Stretching (1650-1350 cm⁻¹): This is the most diagnostic region for determining the coordination mode of the acetate ligand. The key bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretches of the carboxylate group. The frequency separation between these two bands (Δν = νₐₛ - νₛ) is indicative of the coordination type. For this compound, where the acetate acts as a bidentate ligand, this separation is typically smaller than that observed for ionic or monodentate acetates.

-

Fingerprint Region (< 1200 cm⁻¹): This region contains a variety of complex vibrations, including C-C stretching, CH₃ rocking, and COO⁻ bending (scissoring, wagging) modes. The vibrations of the cadmium-oxygen (Cd-O) bonds also appear at the lower end of this region (typically below 500 cm⁻¹).[5]

Table 1: Summary of Major FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3450 - 3200 | Strong, Broad | ν(O-H) of coordinated H₂O |

| ~3000 - 2930 | Weak, Sharp | ν(C-H) of methyl groups |

| ~1560 | Strong | νₐₛ(COO⁻) Asymmetric Carboxylate Stretch |

| ~1440 | Strong | νₛ(COO⁻) Symmetric Carboxylate Stretch |

| ~1340 | Medium | δ(CH₃) Methyl Bending |

| ~1020 | Weak | ρ(CH₃) Methyl Rocking |

| ~950 | Weak | ν(C-C) Carbon-Carbon Stretch |

| ~680 | Medium | δ(COO⁻) Carboxylate Bending |

| ~620 | Medium | ω(COO⁻) Carboxylate Wagging |

| < 400 | Weak | ν(Cd-O) Cadmium-Oxygen Stretch |

| Note: Peak positions are approximate and can vary slightly based on the specific instrument and sample preparation. |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is based on absorption, Raman is based on inelastic scattering. Vibrations that cause a change in molecular polarizability are Raman-active. This technique is often superior for analyzing symmetric non-polar bonds and vibrations of the crystal lattice.

Experimental Protocol: FT-Raman

The following protocol describes a typical setup for FT-Raman analysis.

Materials and Equipment:

-

This compound, Cd(CH₃COO)₂·2H₂O

-

FT-Raman Spectrometer (e.g., Bio-Rad FTS 175C with Raman accessory) with a laser excitation source (e.g., 785 nm or 1064 nm Nd:YAG).[6][7]

-

Sample holder (e.g., glass capillary tube or aluminum cup)

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound powder into a suitable sample holder. No further preparation is typically needed.

-

Instrument Setup:

-

Position the sample in the spectrometer's sample compartment.

-

Focus the laser onto the sample.

-

Set the instrument parameters. Typical settings may include a laser power of 100-300 mW, a spectral resolution of 2-4 cm⁻¹, and an accumulation time of 60 seconds or more to achieve a good signal-to-noise ratio.[7]

-

-

Data Acquisition: Collect the Raman spectrum over a typical range of 3500-100 cm⁻¹.

Raman Spectral Interpretation and Data

The Raman spectrum provides complementary information to the FTIR data, with strong signals often observed for the symmetric vibrations of the acetate ligand and the Cd-O framework.

Table 2: Summary of Raman Shifts for Crystalline this compound

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| 3000 | 2 | ν(C-H) Asymmetric Stretch |

| 2941 | 8 | ν(C-H) Symmetric Stretch |

| 1565 | 1 | νₐₛ(COO⁻) Asymmetric Carboxylate Stretch |

| 1445 | 10 | νₛ(COO⁻) Symmetric Carboxylate Stretch |

| 1350 | 1 | δ(CH₃) Methyl Bending |

| 948 | 4 | ν(C-C) Carbon-Carbon Stretch |

| 679 | 1 | δ(COO⁻) Carboxylate Bending |

| 623 | 2 | ω(COO⁻) Carboxylate Wagging |

| 406 | 1 | Lattice Modes |

| 220 | 5 | ν(Cd-O) Cadmium-Oxygen Stretch |

| 160 | 3 | Lattice Modes |

| 110 | 10 | Lattice Modes |

| (Data adapted from N. Krishnamurthy, 1964)[8] |

The Raman spectrum shows a very strong peak for the symmetric carboxylate stretch (νₛ) at 1445 cm⁻¹ and the C-H symmetric stretch at 2941 cm⁻¹, which is characteristic of the technique's sensitivity to symmetric vibrations. Furthermore, low-frequency lattice modes and the Cd-O stretch are clearly resolved, providing direct insight into the inorganic framework of the crystal.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Cadmium Coordination Environment

This diagram illustrates the seven-coordinate environment around the central cadmium atom as described by X-ray crystallography.[3]

Caption: Simplified Coordination of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound , 99.9% for Research & Industry [prochemonline.com]

- 3. Crystal and molecular structure of cadmium diacetate dihydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Cadmium acetate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Cadmium acetate, dihydrate | C4H10CdO6 | CID 6537495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studylib.net [studylib.net]

Electrochemical Behavior of Cadmium Acetate Dihydrate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of cadmium acetate (B1210297) dihydrate in aqueous solutions. Cadmium acetate dihydrate, a compound of significant interest in various industrial and research applications, exhibits distinct electrochemical characteristics that are crucial for understanding its reactivity, detection, and mechanistic pathways in aqueous environments. This document synthesizes findings from various electrochemical studies, focusing on techniques such as cyclic voltammetry and polarography. It presents key quantitative data in a structured format, details common experimental protocols, and provides visual representations of the underlying electrochemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, with the chemical formula Cd(CH₃COO)₂·2H₂O, is a white crystalline solid soluble in water.[1][2] Its solubility in aqueous media makes it amenable to a variety of electrochemical investigations. The electrochemical behavior of the cadmium(II) ion (Cd²⁺) is central to understanding the properties of its salts in solution. In aqueous solutions, this compound dissociates to yield Cd²⁺ ions, acetate ions, and water molecules. The subsequent electrochemical reduction of Cd²⁺ at an electrode surface is a key process that has been extensively studied.

The electrochemical reduction of Cd(II) is known to be a two-electron transfer process, which can be influenced by the composition of the supporting electrolyte, the presence of complexing agents, and the nature of the working electrode.[3] Understanding these influences is critical for applications ranging from electroanalytical detection of cadmium to studies of its role in biological systems.

Electrochemical Reduction of Cadmium(II)

The fundamental electrochemical reaction for cadmium(II) in aqueous solution is its reduction to cadmium metal:

Cd²⁺(aq) + 2e⁻ ⇌ Cd(s)

This process has been characterized using various electrochemical techniques, with cyclic voltammetry and polarography being the most common. The reduction is generally considered to be a reversible or quasi-reversible process, depending on the experimental conditions.[3]

Influence of Supporting Electrolyte and pH

The choice of supporting electrolyte and the pH of the solution can significantly impact the electrochemical behavior of Cd²⁺. In non-complexing media like perchlorate (B79767) or nitrate (B79036) solutions, the Cd²⁺ ion exists as a hydrated species.[3] The acetate ions from cadmium acetate can act as a weak complexing agent, potentially shifting the reduction potential. The use of an acetate buffer is common in studies involving cadmium ions to control the pH.[4]

Quantitative Electrochemical Data

The following table summarizes key quantitative data related to the electrochemical behavior of cadmium(II) ions in aqueous solutions, derived from various studies. It is important to note that these values can vary with experimental conditions such as temperature, scan rate, and the specific composition of the electrolyte.

| Parameter | Value | Conditions | Technique | Source |

| Half-wave Potential (E₁/₂) vs. SCE | Varies with ligand concentration | Aqueous and aqueous-methanol media, 1.0 M NaClO₄ | Polarography | [5] |

| Diffusion Coefficient (D₀) | Agreement between DC and AC measurements | Perchloric media with tetraethylammonium (B1195904) cations | Polarography | [3] |

| Global Velocity Constant (k) | 0.6 to 0.01 cm·s⁻¹ | Perchloric media with increasing tetraethylammonium concentration | AC Impedance | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of electrochemical phenomena. Below are methodologies for key experiments commonly employed in the investigation of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.

Objective: To investigate the redox behavior of Cd²⁺ in an aqueous solution.

Experimental Setup:

-

Working Electrode: Glassy Carbon Electrode (GCE)[4][6], Hanging Mercury Drop Electrode (HMDE), or Dropping Mercury Electrode (DME).[3][7]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire or graphite (B72142) rod.[8]

-

Electrolyte Solution: A solution of this compound in a supporting electrolyte such as 0.1 M KNO₃ or 0.2 M KCl.[4][9] An acetate buffer can be used to maintain a constant pH.[4]

-

Deaeration: The solution should be purged with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 10-15 minutes) prior to the experiment to remove dissolved oxygen.[9]

Procedure:

-

Prepare the electrolyte solution with a known concentration of this compound.

-

Assemble the three-electrode cell and deaerate the solution.

-

Set the parameters on the potentiostat, including the initial potential, final potential, vertex potential, and scan rate (e.g., 100 mV/s).[6]

-

Run the cyclic voltammogram and record the resulting current-potential curve.

-

Analyze the voltammogram to determine peak potentials (Epc, Epa) and peak currents (ipc, ipa).

Polarography

Polarography is a subclass of voltammetry where the working electrode is a dropping mercury electrode (DME).[7][8]

Objective: To determine the concentration of Cd²⁺ and study its complexation behavior.

Experimental Setup:

-

Reference Electrode: Saturated Calomel Electrode (SCE).[7]

-

Counter Electrode: Platinum wire.[8]

-

Electrolyte Solution: A solution containing Cd²⁺ in a suitable supporting electrolyte (e.g., 2 M KCl).[7] A maxima suppressor like Triton X-100 or gelatin may be added.[5][7]

Procedure:

-

Prepare a series of standard solutions of this compound.

-

Transfer a known volume of the solution to the polarographic cell.

-

Deaerate the solution with nitrogen.

-

Record the polarogram by scanning the potential over the desired range.

-

Measure the diffusion current (id), which is proportional to the concentration of Cd²⁺.

-

Determine the half-wave potential (E₁/₂), which is characteristic of the analyte.

Visualizing Electrochemical Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Caption: Electrochemical reduction pathway of aqueous Cd²⁺.

Caption: Workflow for a cyclic voltammetry experiment.

Conclusion

The electrochemical behavior of this compound in aqueous solutions is primarily governed by the reduction of the Cd²⁺ ion. Techniques like cyclic voltammetry and polarography provide valuable insights into the kinetics and thermodynamics of this process. The experimental conditions, particularly the composition of the supporting electrolyte and the pH, play a crucial role in the observed electrochemical response. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists engaged in the study of cadmium-containing systems. This knowledge is essential for the development of sensitive analytical methods for cadmium detection and for understanding its interactions in more complex chemical and biological environments.

References

- 1. This compound , 99.9% for Research & Industry [prochemonline.com]

- 2. Cadmium acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Polarography - Determination of Unknown Concentration of Cadmium (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. csun.edu [csun.edu]

Cadmium Acetate Dihydrate (CAS 5743-04-4): A Comprehensive Technical Guide to Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, toxicological hazards, and handling procedures for cadmium acetate (B1210297) dihydrate (CAS 5743-04-4). The information is intended to support researchers, scientists, and drug development professionals in the safe and informed use of this compound.

Chemical and Physical Properties

Cadmium acetate dihydrate is a white crystalline solid that is soluble in water.[1] It is an inorganic salt that serves as a source of cadmium in various chemical syntheses.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 5743-04-4 | [2][3][4] |

| Molecular Formula | Cd(CH₃COO)₂·2H₂O | [2] |

| Molar Mass | 266.53 g/mol | [1][2][5] |

| Appearance | White crystalline powder or solid | [1][2][6] |

| Odor | Odorless to slight acetic acid odor | [2][6][7] |

| Melting Point | 130 °C (decomposes) | [1][3][6] |

| Density | ~2.01 - 2.34 g/cm³ | [2][7][8] |

| Solubility in Water | Soluble (~45 g/100 mL at 20 °C) | [1][2][7] |

| Solubility in Other Solvents | Soluble in ethanol, slightly soluble in acetone | [2] |

Toxicological Properties and Hazards

This compound is classified as a hazardous substance with significant toxicological concerns. It is harmful if swallowed, inhaled, or in contact with skin, and is a known human carcinogen.[4][9][10]

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | References |

| LD50 (Oral) | 360 mg/kg | Rat | [7] |

| Carcinogenicity | Group 1: Carcinogenic to humans (as cadmium compounds) | IARC | [7][10] |

| Known to be a human carcinogen (as cadmium compounds) | NTP | [7] | |

| A2: Suspected Human Carcinogen (as cadmium compounds) | ACGIH | [7] |

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Carcinogenicity | 1A/1B | H350: May cause cancer |

| Reproductive Toxicity | - | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity, Repeated Exposure | - | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

References for Table 3:[2][4][9][10][11]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of cadmium is multifaceted, involving the induction of oxidative stress, interference with essential metal homeostasis, and disruption of key cellular signaling pathways. Cadmium is not directly genotoxic but exerts its carcinogenic effects through indirect mechanisms.

Oxidative Stress

Cadmium exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules like lipids, proteins, and DNA.[2] This oxidative stress is a primary mechanism of cadmium-induced toxicity.

Carcinogenesis

Cadmium-induced carcinogenesis involves multiple signaling pathways that promote cell proliferation, inhibit apoptosis, and disrupt DNA repair mechanisms. Key pathways implicated include the MAPK and p53 signaling cascades.[7]

Experimental Protocols

The following sections outline standardized methodologies for key toxicological assessments relevant to this compound.

Acute Oral Toxicity (LD50) - OECD Guideline 425

This protocol follows the Up-and-Down Procedure (UDP) to estimate the median lethal dose (LD50) with a reduced number of animals.

Methodology:

-

Animal Selection: Use a single sex of a standard rodent species (e.g., female rats), as they are often more sensitive.

-

Housing and Fasting: House animals individually. Fast animals overnight before dosing, providing water ad libitum.

-

Dose Administration: Administer this compound orally via gavage. The initial dose is based on existing data or a best estimate of the LD50.

-

Sequential Dosing: Dose animals sequentially at 48-hour intervals.

-

If an animal survives, the dose for the next animal is increased by a fixed factor.

-

If an animal dies, the dose for the next animal is decreased by the same factor.

-

-

Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.

Chronic Toxicity - OECD Guideline 452

This study provides information on the toxic effects of a substance following prolonged and repeated exposure.

Methodology:

-

Animal Selection: Use at least two mammalian species, typically rodents (e.g., rats) and a non-rodent species. Use both sexes.

-

Dose Groups: Establish at least three dose levels and a concurrent control group.

-

Administration: Administer the test substance daily for at least 12 months, typically through the diet, drinking water, or by gavage.

-

Observations: Conduct daily clinical observations and measure body weight and food/water consumption regularly.

-

Clinical Pathology: Perform hematology, clinical chemistry, and urinalysis at specified intervals.

-

Pathology: At the end of the study, conduct a full necropsy and histopathological examination of organs and tissues.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to assess the mutagenic potential of a substance.

Methodology:

-

Tester Strains: Use at least five strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix).

-

Exposure: Expose the bacterial strains to various concentrations of the test substance using either the plate incorporation or pre-incubation method.

-

Scoring: After incubation, count the number of revertant colonies. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Comet Assay for DNA Damage

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

-

Lysis: Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Tissue/Cell Preparation: Fix and permeabilize the tissue sections or cells.

-

Enzymatic Labeling: Use the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Detect the labeled dUTPs using a fluorescently labeled antibody or a reporter enzyme for chromogenic detection.

-

Analysis: Visualize the apoptotic cells using fluorescence or light microscopy.

Safety, Handling, and Storage

Due to its significant hazards, strict safety precautions must be followed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.[7]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator if dust may be generated.[7]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Spill and Waste Disposal: In case of a spill, avoid generating dust.[7] Collect the spilled material and place it in a suitable container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical reagent with significant toxicological properties, including acute toxicity and carcinogenicity. A thorough understanding of its hazards, mechanisms of toxicity, and proper handling procedures is essential for ensuring the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and utilize appropriate experimental designs when working with this compound.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 3. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 4. oecd.org [oecd.org]

- 5. Sub-chronic lead and cadmium co-induce apoptosis protein expression in liver and kidney of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Evaluating Potential Carcinogens and Anticarcinogens - Carcinogens and Anticarcinogens in the Human Diet - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

A Technical Guide to the Hygroscopic Nature and Storage of Cadmium Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O), a compound utilized in various chemical synthesis processes. Understanding its interaction with atmospheric moisture is critical for maintaining its chemical integrity, ensuring experimental reproducibility, and guaranteeing safe handling. This document outlines the nature of its hygroscopicity, the consequences of improper storage, recommended storage conditions, and detailed experimental protocols for its characterization.

Hygroscopic Nature of Cadmium Acetate Dihydrate

This compound is classified as a hygroscopic material, meaning it readily absorbs moisture from the surrounding atmosphere. This property is attributed to the presence of water of hydration in its crystalline structure and the ionic nature of the salt, which can attract and interact with polar water molecules. The uptake of moisture can lead to changes in the physical and chemical properties of the compound.

A study on the thermal decomposition of this compound revealed that it loses its two water molecules in a stepwise manner upon heating, with complete dehydration occurring at approximately 180°C.[1] This indicates that the water molecules are an integral part of the crystal structure and that their removal or the absorption of excess water can alter the material's properties.

Consequences of Improper Storage

The hygroscopic nature of this compound necessitates strict control over its storage environment. Failure to do so can result in several undesirable consequences:

-

Physical Changes: Absorption of excess moisture can lead to caking, clumping, and ultimately deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. This change in physical form can make accurate weighing and dispensing for experiments challenging.

-

Chemical Degradation: While stable under recommended storage conditions, the presence of excess moisture can potentially facilitate hydrolysis or other degradation pathways, especially if impurities are present.[2][3]

-

Inaccurate Stoichiometry: For applications where precise stoichiometry is crucial, the absorption of water will change the mass of the compound, leading to errors in molar calculations if not accounted for.

-

Safety Hazards: Although this compound itself is not flammable, inappropriate storage could bring it into contact with incompatible materials. It should be kept away from strong oxidizing agents, strong acids, and strong bases.[2]

Recommended Storage Conditions

To mitigate the risks associated with its hygroscopic nature, the following storage conditions are recommended for this compound:

| Parameter | Recommendation | Rationale |

| Container | Tightly closed, original container. | Prevents exposure to atmospheric moisture.[2][4] |

| Atmosphere | Store in a dry place. | To minimize water absorption.[5] |

| Temperature | Cool, typically between 15°C and 25°C. | To ensure stability and prevent thermal degradation.[1] |

| Location | Well-ventilated area. | To prevent the buildup of any potential vapors and to ensure a stable environment.[2] |

| Incompatibilities | Away from strong oxidizing agents, strong acids, and strong bases. | To prevent hazardous chemical reactions.[2] |

A logical workflow for the proper storage and handling of this compound is illustrated in the following diagram.

Caption: Workflow for the proper storage and handling of this compound.

Experimental Protocol for Hygroscopicity Assessment

To quantitatively characterize the hygroscopic nature of a compound like this compound, Dynamic Vapor Sorption (DVS) analysis is a state-of-the-art method. DVS measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[5][6][7][8][9]

Principle

A sample is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas (usually nitrogen or dry air) with a specific water vapor concentration is passed over the sample. The instrument monitors the sample's mass until it reaches equilibrium at a given humidity level. The relative humidity is then changed in a stepwise manner to generate a sorption (increasing humidity) and desorption (decreasing humidity) isotherm.

Apparatus

-

Dynamic Vapor Sorption (DVS) Analyzer with a microbalance (sensitivity of ±0.1 µg or better).

-

Temperature and humidity control system.

-

Nitrogen or dry air source.

-

Sample pans (typically quartz or stainless steel).

Generalized Methodology

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is accurately weighed into a clean, dry sample pan.

-

Initial Drying: The sample is initially dried in the DVS instrument by exposing it to 0% relative humidity (RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes a dry reference weight.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the humidity constant until the rate of mass change over time ( dm/dt ) is below a defined threshold (e.g., 0.002% min⁻¹), indicating that the sample is in equilibrium with its surroundings.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a stepwise manner (e.g., from 90% back down to 0% RH) to measure the desorption of water.

-

Data Analysis: The change in mass at each RH step is recorded. The percentage change in mass is plotted against the relative humidity to generate the water vapor sorption and desorption isotherms.

The following diagram illustrates the workflow of a typical DVS experiment.

References

- 1. akjournals.com [akjournals.com]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. particletechlabs.com [particletechlabs.com]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cadmium Sulfide Nanoparticles using Cadmium Acetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles utilizing cadmium acetate (B1210297) dihydrate as the cadmium precursor. CdS nanoparticles are semiconductor quantum dots with unique optical and electronic properties, making them valuable in various biomedical applications, including bioimaging, biosensing, and drug delivery.[1][2][3] The synthesis methods outlined below are reproducible and can be adapted for specific research and development needs.

Application Notes

Cadmium sulfide nanoparticles exhibit size-dependent fluorescence, a high surface-area-to-volume ratio, and the potential for surface functionalization, rendering them highly attractive for drug development and diagnostics. Their applications are diverse, ranging from fluorescent labels in cellular imaging to carriers for targeted drug delivery.[1][4] Furthermore, CdS nanoparticles have demonstrated antimicrobial and anticancer properties, opening avenues for novel therapeutic strategies.[1][2][5] The choice of synthesis method, capping agent, and reaction parameters significantly influences the physicochemical properties and, consequently, the biomedical applicability of the resulting nanoparticles.[1]

Experimental Protocols

Several methods have been established for the synthesis of CdS nanoparticles from cadmium acetate dihydrate. The following protocols describe three common and reliable approaches: chemical precipitation, hydrothermal synthesis, and a microwave-assisted method.

Protocol 1: Chemical Precipitation Method

This method is a straightforward and widely used technique for producing CdS nanoparticles at room or slightly elevated temperatures.[5][6]

Materials:

-

This compound [Cd(CH₃COO)₂·2H₂O]

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Thiourea (B124793) (CH₄N₂S)

-

Capping agent (e.g., Starch, Thioglycerol)

-

Deionized water or Ethanol (B145695)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water or ethanol.

-

Prepare a 0.1 M solution of sodium sulfide or thiourea in a separate container using the same solvent.

-

If a capping agent is used, dissolve it in the cadmium acetate solution. For instance, thioglycerol can be added to the cadmium acetate solution with stirring.[7]

-

-

Reaction:

-

Slowly add the sodium sulfide or thiourea solution to the cadmium acetate solution dropwise under vigorous stirring.

-

The formation of a yellow precipitate indicates the formation of CdS nanoparticles.

-

Continue stirring the reaction mixture for a specified period (e.g., 4 hours) to ensure complete reaction and nanoparticle growth.[8]

-

-

Purification:

-

Collect the precipitate by centrifugation.

-

Wash the collected nanoparticles multiple times with deionized water and then with methanol to remove unreacted precursors and byproducts.

-

Dry the purified CdS nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C).

-

Protocol 2: Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure, which can yield highly crystalline nanoparticles.[1]

Materials:

-

This compound [Cd(CH₃COO)₂·2H₂O]

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Reaction:

-

Gradually add the sodium sulfide solution to the cadmium acetate solution while maintaining the temperature at 60 °C and stirring.[1]

-

Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at a specific temperature (e.g., 170 °C) for a designated duration (e.g., 24 hours).[1]

-

-

Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the yellow precipitate by filtration or centrifugation.

-

Wash the product thoroughly with deionized water and ethanol to remove any impurities.

-

Dry the final CdS nanoparticle powder in an oven at 50-60 °C overnight.[1]

-

Protocol 3: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to rapidly heat the reactants, leading to a faster synthesis of nanoparticles.[9]

Materials:

-

This compound [Cd(CH₃COO)₂·2H₂O]

-

Thiourea (CH₄N₂S) or Thioacetamide (B46855) (CH₃CSNH₂)

-

Solvent (e.g., Ethylene (B1197577) glycol)

-

Sodium hydroxide (B78521) (NaOH) (if using thioacetamide)

Procedure:

-

Precursor Solution Preparation:

-

Reaction:

-

Purification:

-

After the reaction, allow the solution to cool to room temperature.

-

Collect the precipitated CdS nanoparticles by centrifugation.

-

Wash the nanoparticles with a suitable solvent (e.g., ethanol) and then with deionized water.

-

Dry the product in an oven at 100 °C for several hours.[1]

-

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of CdS nanoparticles synthesized using this compound.

Table 1: Synthesis Parameters and Resulting Nanoparticle Size

| Synthesis Method | Sulfur Source | Capping Agent | Temperature (°C) | Average Particle Size (nm) | Reference |

| Chemical Precipitation | Sodium sulfide | Starch | Room Temp. | 2.43 | [5][6] |

| Chemical Precipitation | Thioacetamide | Aromatic diamines | Room Temp. | 3.85 - 6.82 | [8] |

| Hydrothermal | Sodium sulfide | None | 170 | 50.8 | [1] |

| Microwave-assisted | Thiourea | None | - | ~5.5 | [10] |

| Solvothermal | Thiourea | None | - | - | [9] |

Table 2: Elemental Composition and Optical Properties

| Synthesis Method | Cd (Weight %) | S (Weight %) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Band Gap (eV) | Reference |

| Chemical Precipitation | 54.83 | 9.52 | - | - | - | [5] |

| Microwave-assisted | - | - | - | 606 | - | [10] |

| General | - | - | - | - | 2.42 (bulk) | [8] |

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of CdS nanoparticles.

Caption: Experimental workflow for CdS nanoparticle synthesis and characterization.

Caption: Logical relationship of different synthesis pathways.

References

- 1. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cadmium sulphide (CdS) nanotechnology: synthesis and applications. | Semantic Scholar [semanticscholar.org]

- 4. shop.nanografi.com [shop.nanografi.com]

- 5. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study - ProQuest [proquest.com]

- 6. Cadmium Sulfide Nanoparticles: Synthesis, Characterization, and Antimicrobial Study [ouci.dntb.gov.ua]

- 7. m.youtube.com [m.youtube.com]

- 8. chalcogen.ro [chalcogen.ro]

- 9. pubs.aip.org [pubs.aip.org]

- 10. informaticsjournals.co.in [informaticsjournals.co.in]

Application Notes: Cadmium Acetate Dihydrate as a Precursor for Quantum Dot Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cadmium acetate (B1210297) dihydrate as a precursor for the synthesis of high-quality quantum dots (QDs). Cadmium acetate dihydrate offers a safer alternative to other cadmium sources, such as cadmium oxide, without compromising the optical and electronic properties of the resulting nanocrystals.[1] This document outlines detailed experimental protocols, presents key performance data in a structured format, and offers visual workflows to facilitate the successful synthesis of cadmium-based quantum dots for various applications, including bioimaging and drug delivery.[2][3]

Advantages of this compound

The use of this compound as a cadmium precursor presents several advantages:

-